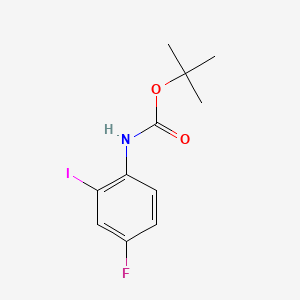

tert-Butyl (4-fluoro-2-iodophenyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(4-fluoro-2-iodophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FINO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFPJEXQORZVIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681490 | |

| Record name | tert-Butyl (4-fluoro-2-iodophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060813-09-3 | |

| Record name | 1,1-Dimethylethyl N-(4-fluoro-2-iodophenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060813-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-fluoro-2-iodophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (4-fluoro-2-iodophenyl)carbamate (CAS 1060813-09-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (4-fluoro-2-iodophenyl)carbamate, a key building block in modern medicinal chemistry. This document details its chemical properties, synthesis, and significant applications in the development of targeted therapeutics, particularly kinase inhibitors.

Chemical Properties and Data

This compound is a halogenated and Boc-protected aniline derivative. The presence of orthogonal functionalities—a Boc-protected amine, a fluorine atom, and an iodine atom—makes it a versatile synthon for constructing complex molecular architectures.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1060813-09-3 | N/A |

| Molecular Formula | C₁₁H₁₃FINO₂ | N/A |

| Molecular Weight | 337.13 g/mol | N/A |

| Appearance | White to off-white solid | Supplier Data |

| Predicted Boiling Point | 290.6 ± 30.0 °C (at 760 mmHg) | Supplier Data |

| Predicted Density | 1.646 ± 0.06 g/cm³ | Supplier Data |

| Storage Temperature | 2-8°C, Sealed in dry, Keep in dark place | [1] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the protection of the amino group of 4-fluoro-2-iodoaniline with a tert-butyloxycarbonyl (Boc) group.

Synthesis of this compound

A general and efficient method for the N-Boc protection of anilines utilizes di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base.

Experimental Protocol: Boc Protection of 4-fluoro-2-iodoaniline

This protocol is a standard procedure for the N-Boc protection of anilines and can be adapted for the synthesis of the title compound.

-

Materials:

-

4-fluoro-2-iodoaniline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 4-fluoro-2-iodoaniline (1.0 eq) in DCM or THF in a round-bottom flask.

-

Add triethylamine (1.2 eq) to the solution.

-

To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

-

Synthesis Workflow for Boc Protection

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the field of drug discovery. The presence of the aryl iodide moiety allows for its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide variety of substituents.

Role as a Key Building Block in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted cancer therapies.[2] The dysregulation of protein kinases is a common feature in many cancers, making them attractive drug targets. The development of small molecule inhibitors that target the ATP-binding site of specific kinases is a major focus of modern oncology research.

The structure of this compound is well-suited for the synthesis of kinase inhibitors. The iodophenyl group serves as a handle for introducing various aromatic and heteroaromatic moieties through Suzuki-Miyaura coupling, which can be designed to interact with the hinge region of the kinase active site. The Boc-protected amine can be deprotected to allow for further functionalization, enabling the introduction of solubilizing groups or moieties that can form additional interactions with the target protein.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This is a general protocol for the Suzuki-Miyaura coupling of an aryl iodide with a boronic acid, which can be applied to this compound.

-

Materials:

-

This compound (1.0 eq)

-

Aryl or heteroaryl boronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water, DME, toluene)

-

Nitrogen or Argon atmosphere

-

-

Procedure:

-

To a Schlenk flask, add this compound, the boronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

General Workflow for Suzuki-Miyaura Coupling

Potential Signaling Pathway Targets

-

Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and PDGFR.

-

Non-Receptor Tyrosine Kinases: Such as Src family kinases and Abl kinase.

-

Serine/Threonine Kinases: Such as Raf kinases (BRAF, CRAF), MEK, and AKT.

The specific target would be determined by the nature of the substituent introduced via the Suzuki coupling and any further modifications to the molecule.

Potential Therapeutic Targeting Logic

Conclusion

This compound is a strategically important building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its trifunctional nature allows for sequential and site-selective modifications, making it an ideal starting material for the generation of libraries of compounds for high-throughput screening. The ability to readily participate in palladium-catalyzed cross-coupling reactions makes it a valuable precursor for the synthesis of novel kinase inhibitors and other targeted therapeutics. Further research into the applications of this versatile compound is likely to yield novel drug candidates for a variety of diseases.

References

In-Depth Technical Guide: Physicochemical Properties of tert-Butyl (4-fluoro-2-iodophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4-fluoro-2-iodophenyl)carbamate is a halogenated aromatic compound containing a carbamate functional group. This molecule serves as a valuable building block in medicinal chemistry and drug discovery, primarily utilized in the synthesis of more complex bioactive molecules. The presence of fluorine and iodine atoms, along with the tert-butoxycarbonyl (Boc) protecting group, imparts unique physicochemical properties that are critical for its application in organic synthesis and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including available experimental data, and outlines its role in synthetic workflows.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃FINO₂ | [1][2] |

| Molecular Weight | 337.13 g/mol | [1][2] |

| CAS Number | 1060813-09-3 | [3][4] |

| Appearance | White to off-white solid (typical for similar compounds) | Inferred from related compounds[1] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from general carbamate solubility |

| Predicted pKa | 12.04 ± 0.70 | [1] |

Spectroscopic Data

While specific spectra for this compound are not publicly available, chemical suppliers indicate the availability of Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) data for their products.[3] The expected spectral characteristics are based on the analysis of its chemical structure and data from analogous compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), aromatic protons (in the range of 7-8 ppm), and the NH proton of the carbamate (a broad singlet). The coupling patterns of the aromatic protons would be influenced by the fluorine and iodine substituents.

-

¹³C NMR: The carbon NMR spectrum would display signals for the quaternary carbon and methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the aromatic carbons. The positions of the aromatic carbon signals would be shifted due to the electronegativity of the fluorine and iodine atoms.

Mass Spectrometry (MS)

Mass spectrometry data would be expected to show the molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of the tert-butyl group or other characteristic fragments.

Experimental Protocols

Synthesis of tert-Butyl Carbamates

A general and robust method for the synthesis of tert-butyl carbamates from anilines involves the use of di-tert-butyl dicarbonate (Boc)₂O. This reaction is typically carried out in the presence of a base in an appropriate organic solvent.

General Synthesis Workflow:

Detailed Methodology:

-

Reaction Setup: To a solution of 4-fluoro-2-iodoaniline in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), a suitable base (e.g., triethylamine or 4-dimethylaminopyridine) is added.

-

Reagent Addition: Di-tert-butyl dicarbonate ((Boc)₂O), typically dissolved in the same solvent, is added dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored for completion using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure this compound.[5]

Role in Drug Discovery and Development

The tert-butyl carbamate group is a widely used protecting group for amines in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions.[6] Substituted anilines, such as the 4-fluoro-2-iodophenyl moiety, are important pharmacophores in many drug candidates.[7]

Significance in Medicinal Chemistry:

-

Scaffold for Further Elaboration: this compound serves as a key intermediate for introducing the 4-fluoro-2-iodophenyl group into a target molecule. The iodine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of complex molecular architectures.

-

Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate.

-

Amine Protection: The Boc group effectively masks the reactivity of the aniline nitrogen, preventing unwanted side reactions during subsequent synthetic transformations.

The general utility of carbamates in drug design is well-established, with many approved drugs containing this functional group.[6] While specific biological activities for this compound itself have not been reported, its role as a precursor to biologically active compounds is significant. For instance, related substituted carbamates have been investigated for their activity as enzyme inhibitors and receptor modulators.[8]

Logical Relationship in a Drug Discovery Context:

Conclusion

This compound is a key synthetic intermediate with well-defined physicochemical properties that make it highly valuable in the field of medicinal chemistry. Its utility lies in the strategic introduction of the substituted phenyl ring into complex molecules, facilitated by the robust Boc protecting group and the reactive iodine handle for cross-coupling reactions. While comprehensive experimental data for all its physical properties are not publicly available, its chemical behavior is well-understood within the context of related compounds. This technical guide provides researchers and drug development professionals with the core knowledge required to effectively utilize this compound in their synthetic and discovery efforts.

References

- 1. rsc.org [rsc.org]

- 2. Page loading... [wap.guidechem.com]

- 3. 1060813-09-3|this compound|BLD Pharm [bldpharm.com]

- 4. Angene - tert-Butyl (4-fluoro-2-iodophenyl);carbamate | 1060813-09-3 | MFCD13189513 | AG007VWQ [japan.angenechemical.com]

- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cresset-group.com [cresset-group.com]

- 8. Carbamates with ortho-Substituted O‑Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl (4-fluoro-2-iodophenyl)carbamate: A Key Building Block in Modern Drug Discovery

This technical guide provides a comprehensive overview of tert-butyl (4-fluoro-2-iodophenyl)carbamate, a halogenated and Boc-protected aniline derivative that has emerged as a critical building block in contemporary medicinal chemistry. Its unique structural features make it an invaluable precursor for the synthesis of a diverse range of complex molecules, particularly in the development of targeted therapeutics such as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular structure, synthesis, characterization, and strategic applications.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₁₁H₁₃FINO₂, is a strategically functionalized aromatic compound. The presence of a fluorine atom, an iodine atom, and a tert-butyloxycarbonyl (Boc) protecting group on the aniline scaffold imparts a unique combination of reactivity and stability, making it a versatile intermediate in multi-step organic synthesis.

The iodine atom at the ortho position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The fluorine atom at the para position can modulate the electronic properties of the phenyl ring and often enhances the metabolic stability and binding affinity of the final drug candidate. The Boc protecting group offers robust protection of the amine functionality under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for subsequent functionalization.

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃FINO₂ | [1] |

| Molecular Weight | 337.13 g/mol | [1] |

| CAS Number | 1060813-09-3 | [2] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF | General knowledge |

| XLogP3-AA | 3.2 | [1] |

| Topological Polar Surface Area | 38.3 Ų | [1] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the Boc protection of the commercially available 4-fluoro-2-iodoaniline. This reaction is a standard procedure in organic synthesis and can be accomplished under various conditions.

Synthetic Rationale and Mechanistic Insight

The protection of amines with a tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis.[3] The reaction proceeds via the nucleophilic attack of the amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The use of a base is common to deprotonate the resulting ammonium species and drive the reaction to completion. The choice of base and solvent can be optimized to ensure high yields and purity.

The general mechanism for the Boc protection of an amine is illustrated below:

Caption: General mechanism of Boc protection of an amine.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on well-established procedures for the Boc protection of anilines.[3][4]

Materials:

-

4-fluoro-2-iodoaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Reaction Setup: To a solution of 4-fluoro-2-iodoaniline (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in DCM to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Caption: Synthetic utility in the preparation of kinase inhibitor scaffolds.

This strategic approach allows for the rapid generation of diverse libraries of compounds for screening and lead optimization. The fluorine atom can enhance the binding affinity and pharmacokinetic properties of the final drug molecule.

Conclusion

This compound is a quintessential example of a modern building block in drug discovery. Its well-defined structure and predictable reactivity provide medicinal chemists with a powerful tool for the efficient synthesis of complex and biologically active molecules. The strategic placement of the iodo and fluoro substituents, combined with the robust and easily removable Boc protecting group, makes this compound a highly sought-after intermediate for the development of next-generation therapeutics, particularly in the field of oncology. This guide has provided a detailed overview of its properties, synthesis, and applications, underscoring its importance for researchers and professionals in the pharmaceutical sciences.

References

-

J. Org. Chem.2011 , 76, 7132-7140. ([Link])

-

Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(7), 1446–1463. ([Link])

- Supporting Information for various organic chemistry publications providing representative NMR data for carbam

-

Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. ([Link])

-

PubChem. (n.d.). tert-butyl N-(4-iodophenyl)carbamate. Retrieved from [Link]

-

Angene. (n.d.). tert-Butyl (4-fluoro-2-iodophenyl);carbamate | 1060813-09-3. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Retrieved from [Link]

-

Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28–39. ([Link])

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. ([Link])

-

Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. ([Link])

-

Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121. ([Link])

-

Wu, P., & Tidwell, T. T. (2004). The Synthesis of Kinase Inhibitors. Angewandte Chemie International Edition, 43(27), 3414–3439. ([Link])

Sources

- 1. Page loading... [guidechem.com]

- 2. Angene - tert-Butyl (4-fluoro-2-iodophenyl);carbamate | 1060813-09-3 | MFCD13189513 | AG007VWQ [japan.angenechemical.com]

- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Synthesis of tert-Butyl (4-fluoro-2-iodophenyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of tert-Butyl (4-fluoro-2-iodophenyl)carbamate, a key building block in the development of various pharmaceutical compounds. This document outlines the synthetic pathway, detailed experimental protocols, and relevant chemical data to support researchers in their synthetic endeavors.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process commencing with the commercially available starting material, 4-fluoroaniline. The initial step involves the regioselective iodination of 4-fluoroaniline to yield 4-fluoro-2-iodoaniline. Subsequently, the amino group of 4-fluoro-2-iodoaniline is protected with a tert-butoxycarbonyl (Boc) group to afford the final product.

Caption: Two-step synthesis of this compound.

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties and available quantitative data for the starting material, intermediate, and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Purity |

| 4-Fluoro-2-iodoaniline | C₆H₅FIN | 237.01 | 61272-76-2 | Off-white crystalline powder | ≥98.0% |

| This compound | C₁₁H₁₃FINO₂ | 337.13 | 1060813-09-3 | Not specified | ≥98% |

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-2-iodoaniline

This protocol is adapted from established methods for the iodination of anilines.[1]

Materials:

-

4-fluoroaniline (22 g)

-

Iodine (50 g)

-

Calcium carbonate (25 g)

-

Diethyl ether (75 ml)

-

Water (75 ml)

-

Sodium thiosulfate solution

-

Petroleum ether

Procedure:

-

A mixture of 4-fluoroaniline (22 g), iodine (50 g), calcium carbonate (25 g), diethyl ether (75 ml), and water (75 ml) is prepared in a suitable reaction vessel.

-

The mixture is heated at reflux for 48 hours.

-

After the reflux period, the diethyl ether is removed by distillation.

-

The excess iodine is neutralized by the addition of a sodium thiosulfate solution until the characteristic iodine color disappears.

-

The product, 4-fluoro-2-iodoaniline, is isolated and purified by steam distillation followed by recrystallization from petroleum ether.

Step 2: Synthesis of this compound

This protocol is a general method for the N-tert-butyloxycarbonylation of anilines and has been adapted for this specific substrate.[2][3]

Materials:

-

4-fluoro-2-iodoaniline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

A suitable base (e.g., triethylamine or N,N-diisopropylethylamine)

-

A suitable solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide)

-

Water

Procedure:

-

Dissolve 4-fluoro-2-iodoaniline in the chosen solvent in a reaction flask.

-

Add the base to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Experimental Workflow Diagram

The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound.

Caption: Laboratory workflow for the synthesis of the target compound.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the procedures as necessary for their specific laboratory conditions and scale.

References

Navigating the Unknown: A Technical Safety and Handling Guide for tert-Butyl (4-fluoro-2-iodophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Acknowledging the Data Gap

This technical guide is structured to provide a robust framework for the safe handling of tert-Butyl (4-fluoro-2-iodophenyl)carbamate. By leveraging data from structurally related compounds, understanding the toxicological implications of its functional groups (a carbamate and an iodinated aromatic ring), and adhering to established best practices for handling uncharacterized research chemicals, we can establish a strong foundation for laboratory safety. The causality behind each recommendation is explained to empower the researcher with the knowledge to make informed safety decisions.

Compound Identity and Known Physicochemical Properties

Before delving into safety protocols, it is crucial to establish the known identity and properties of the compound. This information is foundational for understanding its potential behavior under various laboratory conditions.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 886497-72-9 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₃FINO₂ | [1][3] |

| Molecular Weight | 337.13 g/mol | [1][3] |

| Predicted Storage Temperature | Room Temperature | [1][3] |

Hazard Identification: A Composite Analysis

In the absence of a specific SDS, a hazard assessment must be constructed from the known risks associated with its core chemical motifs: the carbamate group and the iodinated aromatic system.

The Carbamate Moiety: Potential for Acetylcholinesterase Inhibition

The carbamate functional group is present in a wide range of biologically active compounds, including a class of pesticides. The primary mechanism of toxicity for many N-methyl carbamates is the inhibition of the enzyme acetylcholinesterase (AChE).[5][6][7] While the tert-butyl group in the target molecule may sterically hinder its binding to AChE compared to smaller N-methyl carbamates, this potential for neurotoxicity cannot be discounted without empirical data.

-

Mechanism of Action : AChE is responsible for breaking down the neurotransmitter acetylcholine at nerve synapses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system.[7]

-

Potential Symptoms of Exposure : Based on general carbamate toxicity, exposure could theoretically lead to symptoms such as excessive salivation, sweating, nausea, dizziness, and in severe cases, muscle weakness or respiratory distress.[6][7] Importantly, carbamate-induced AChE inhibition is typically reversible and of shorter duration than that caused by organophosphates.[5]

The Iodinated Aromatic Ring: Irritation and Decomposition Hazards

Halogenated aromatic compounds, particularly those containing iodine, present their own set of potential hazards.

-

Irritation : Iodine and many of its organic compounds are known to be irritants.[8][9] Therefore, it is prudent to assume that this compound may cause irritation upon contact with the skin, eyes, and respiratory tract.[10]

-

Thermal Decomposition : In the event of a fire or excessive heating, halogenated organic molecules can decompose to release toxic and corrosive fumes, such as hydrogen iodide and nitrogen oxides.[11]

-

Inhalation Hazard : If the compound is a dust or is aerosolized, inhalation could lead to respiratory irritation.[10]

The following diagram illustrates the logical flow of hazard assessment based on the compound's structure.

Caption: Inferred hazard assessment workflow.

Precautionary Measures and Handling Protocols

Given the inferred hazards, a multi-layered approach to safety is required, encompassing engineering controls, administrative controls, and personal protective equipment (PPE). This approach is consistent with prudent practices for handling chemicals of unknown toxicity.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood : All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation : Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE): Essential Barrier Protection

The selection of PPE should be based on the potential routes of exposure: dermal, ocular, and inhalation.

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical splash goggles | Protects against dust particles and splashes. |

| Hand Protection | Nitrile gloves | Provides a barrier against dermal contact. Gloves should be inspected before use and changed frequently. |

| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Not generally required if handled in a fume hood. | If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator may be necessary. |

The following diagram outlines the standard PPE workflow for handling this compound.

Caption: Standard Personal Protective Equipment (PPE) workflow.

Hygiene Practices

-

Avoid skin and eye contact.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

Emergency Procedures: Preparedness and Response

First-Aid Measures

The following first-aid recommendations are based on general principles for chemical exposures. Seek medical attention in all cases of significant exposure.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10]

-

Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1][10]

-

Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1][10]

-

Ingestion : Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person.[1][10]

Accidental Release Measures

-

Small Spills : Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place it into a sealed, labeled container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

-

Large Spills : Evacuate the area. Prevent entry of unnecessary personnel. Contact your institution's environmental health and safety department.

Storage and Disposal

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Based on available information, room temperature storage is acceptable.[1][3]

-

Disposal : Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.

Conclusion: A Commitment to a Culture of Safety

Handling novel chemical entities like this compound is intrinsic to the process of scientific discovery. While the absence of a comprehensive SDS presents challenges, it also provides an opportunity to reinforce the foundational principles of laboratory safety. By critically evaluating the potential hazards based on chemical structure, implementing robust engineering and administrative controls, and diligently using appropriate personal protective equipment, researchers can confidently and safely work with this and other uncharacterized compounds. This proactive and informed approach to safety is not merely a procedural requirement but a core tenet of scientific integrity and responsible research.

References

-

Carbamate Toxicity . StatPearls - NCBI Bookshelf. Available at: [Link]

-

Carbamate Toxicity . MD Searchlight. Available at: [Link]

-

Material Safety Data Sheet - tert-Butyl carbamate . Cole-Parmer. Available at: [Link]

-

Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 6 Carbamates . EPA. Available at: [Link]

-

Carbamate poisoning . Wikipedia. Available at: [Link]

-

SAFETY DATA SHEET - tert-Butyl carbamate . Fisher Scientific. Available at: [Link]

-

Organophosphate and Carbamate Poisoning . ScienceDirect. Available at: [Link]

-

tert-Butyl (4-fluoro-2-iodophenyl);carbamate | 1060813-09-3 . Angene. Available at: [Link]

-

Working with Chemicals . Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Available at: [Link]

-

Iodinations: Standard Operating Procedures . The University of Vermont. Available at: [Link]

-

Laboratory Safety and Chemical Hygiene Plan . Princeton University. Available at: [Link]

-

No SDS Required . Michigan State University Environmental Health & Safety. Available at: [Link]

-

Iodine - Hazardous Substance Fact Sheet . New Jersey Department of Health. Available at: [Link]

-

School Chemistry Laboratory Safety Guide . CDC. Available at: [Link]

-

Iodine-125 Handling Precautions . Stanford University. Available at: [Link]

-

Safety Data Sheets | Free SDS Database . ChemicalSafety.com. Available at: [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. TERT-BUTYL N-(2-FLUORO-4-IODOPHENYL)CARBAMATE | 886497-72-9 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Angene - tert-Butyl (4-fluoro-2-iodophenyl);carbamate | 1060813-09-3 | MFCD13189513 | AG007VWQ [japan.angenechemical.com]

- 5. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdsearchlight.com [mdsearchlight.com]

- 7. Carbamate poisoning - Wikipedia [en.wikipedia.org]

- 8. Iodine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 9. nj.gov [nj.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.co.uk [fishersci.co.uk]

Spectroscopic Profile of tert-Butyl (4-fluoro-2-iodophenyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound tert-Butyl (4-fluoro-2-iodophenyl)carbamate (CAS No. 1060813-09-3). The information presented herein is essential for the characterization and quality control of this compound in research and development settings. This document includes tabulated spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), detailed experimental protocols for data acquisition, and a logical workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.3 | Multiplet | 2H | Ar-H |

| ~7.1 - 6.9 | Multiplet | 1H | Ar-H |

| ~6.5 | Singlet (broad) | 1H | N-H |

| 1.52 | Singlet | 9H | -C(CH₃)₃ |

Note: Predicted chemical shifts are based on computational models and may vary slightly from experimental values. The solvent is typically CDCl₃.

Table 2: ¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~160 (d, J ≈ 245 Hz) | C-F |

| ~152 | C=O (carbamate) |

| ~140 | C-N |

| ~128 (d, J ≈ 8 Hz) | Ar-C |

| ~122 (d, J ≈ 22 Hz) | Ar-C |

| ~115 (d, J ≈ 25 Hz) | Ar-C |

| ~95 | C-I |

| ~81 | -C (CH₃)₃ |

| ~28 | -C(C H₃)₃ |

Note: Predicted chemical shifts and coupling constants (J) are based on computational models and may vary from experimental values. The solvent is typically CDCl₃.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3300 | Medium | N-H Stretch |

| ~3000 - 2850 | Medium | C-H Stretch (aliphatic) |

| ~1730 - 1700 | Strong | C=O Stretch (carbamate) |

| ~1600 - 1580 | Medium | N-H Bend |

| ~1500 - 1400 | Medium | C=C Stretch (aromatic) |

| ~1250 - 1200 | Strong | C-N Stretch |

| ~1160 | Strong | C-O Stretch |

| ~850 - 800 | Strong | C-H Bend (aromatic, out-of-plane) |

| ~1050 | Medium | C-F Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 337 | Moderate | [M]⁺ (Molecular Ion) |

| 281 | High | [M - C₄H₈]⁺ |

| 237 | Moderate | [M - Boc]⁺ |

| 57 | Very High | [C₄H₉]⁺ (tert-Butyl cation) |

Note: Fragmentation patterns are predicted based on the structure and may vary depending on the ionization method and conditions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.

-

Cap the tube and gently agitate until the sample is fully dissolved.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 s.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2.0 s.

-

Spectral Width: 0 to 220 ppm.

-

-

Reference: The residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C) is used as an internal standard.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

-

If necessary, add a small amount of formic acid (0.1%) to the final solution to promote protonation for positive ion mode analysis.

Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Ionization Mode: Positive and/or negative ion mode.

-

Mass Range: m/z 50 - 500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Nebulizer Gas (N₂): Flow rate adjusted to produce a stable spray.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of the target compound.

Commercial Sourcing and Technical Guide: tert-Butyl (4-fluoro-2-iodophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-Butyl (4-fluoro-2-iodophenyl)carbamate, a key building block in contemporary drug discovery and organic synthesis. This document outlines its chemical properties, commercial availability, and provides a detailed, plausible experimental protocol for its synthesis and purification.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound (CAS No. 1060813-09-3).

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃FINO₂ | N/A |

| Molecular Weight | 337.13 g/mol | N/A |

| CAS Number | 1060813-09-3 | N/A |

| Purity | ≥98% | [1] |

| Predicted pKa | 12.04 ± 0.70 | [2] |

| Appearance | White to off-white solid (typical) | General knowledge |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General knowledge |

Commercial Suppliers

A number of chemical suppliers offer this compound. Researchers can procure this compound from the following vendors, among others. It is recommended to request a certificate of analysis from the supplier to verify purity and other specifications.

Experimental Protocols

Synthesis of this compound

This procedure details the synthesis via the reaction of 4-fluoro-2-iodoaniline with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

4-fluoro-2-iodoaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 4-fluoro-2-iodoaniline (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred reaction mixture at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting aniline spot and the appearance of a new, less polar product spot indicates reaction completion.

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by flash column chromatography or recrystallization.

Flash Column Chromatography:

-

Column Preparation: Pack a silica gel column with a slurry of silica gel in hexanes.

-

Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 20-30% ethyl acetate).

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.

Recrystallization:

-

Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., a mixture of ethyl acetate and hexanes).

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to obtain the purified product.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification.

Boc Protection Mechanism

The following diagram illustrates the logical relationship in the Boc protection of an amine.

Caption: Mechanism of Boc protection of an amine.

References

An In-depth Technical Guide to the Purity and Analysis of tert-Butyl (4-fluoro-2-iodophenyl)carbamate

For researchers, scientists, and drug development professionals, the integrity of starting materials and intermediates is paramount to the success of complex synthetic campaigns and the validity of biological assays. Tert-butyl (4-fluoro-2-iodophenyl)carbamate, a key building block in the synthesis of various pharmaceutically active compounds, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent steps, and ultimately, the quality of the final drug substance. This guide provides a comprehensive overview of the synthesis, purification, and rigorous analytical characterization of this critical intermediate, grounded in established chemical principles and field-proven insights.

Synthesis of this compound: A Guided Protocol

The synthesis of this compound is typically achieved through the protection of the amino group of 4-fluoro-2-iodoaniline with a tert-butoxycarbonyl (Boc) group. The choice of reagents and reaction conditions is critical to ensure high yield and minimize the formation of impurities.

Causality Behind Experimental Choices

The Boc protection of an amine is a nucleophilic acyl substitution reaction where the amine nitrogen attacks a carbonyl carbon of the Boc-anhydride.[] The use of a non-nucleophilic base, such as triethylamine (TEA), is crucial to neutralize the acid generated during the reaction without competing with the primary amine as a nucleophile. The choice of an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is predicated on its ability to dissolve the reactants and its inertness under the reaction conditions.

Step-by-Step Synthesis Protocol

A reliable method for the synthesis of the starting material, 4-fluoro-2-iodoaniline, involves the direct iodination of 4-fluoroaniline.[2]

Synthesis of 4-fluoro-2-iodoaniline:

-

Combine 4-fluoroaniline (1.0 eq.), iodine (2.3 eq.), and calcium carbonate (1.1 eq.) in a mixture of diethyl ether and water.

-

Heat the mixture at reflux for 48 hours.

-

After cooling, remove the ether by distillation.

-

Quench the excess iodine with a sodium thiosulfate solution.

-

Purify the product by steam distillation followed by recrystallization from petroleum ether to yield 4-fluoro-2-iodoaniline.

Boc Protection of 4-fluoro-2-iodoaniline:

-

In a round-bottom flask, dissolve 4-fluoro-2-iodoaniline (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Add triethylamine (1.2 eq.) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification Strategies for High-Purity this compound

The purification of the crude product is a critical step to remove unreacted starting materials, byproducts, and any impurities from the reagents. The two most effective methods for obtaining high-purity this compound are recrystallization and silica gel column chromatography.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures. The choice of solvent is crucial for successful recrystallization.

Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexane or toluene.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain the purified product.

A common solvent system for the recrystallization of tert-butyl carbamates is a mixture of a good solvent (like ethyl acetate or dichloromethane) and a poor solvent (like hexane or petroleum ether).[3]

Silica Gel Column Chromatography: For Challenging Separations

For crude products with impurities of similar polarity to the desired compound, silica gel column chromatography is the preferred purification method.[4][5]

Column Chromatography Protocol:

-

Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Comprehensive Analytical Characterization

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized this compound. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC is the gold standard for determining the purity of organic compounds.[6][7] The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

HPLC Method Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

The expected retention time for the more non-polar this compound will be longer than that of the more polar starting material, 4-fluoro-2-iodoaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the synthesized compound.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

-

δ 7.5-7.0 (m, 3H): Aromatic protons. The substitution pattern will lead to a complex multiplet.

-

δ 6.8 (br s, 1H): N-H proton of the carbamate.

-

δ 1.5 (s, 9H): Protons of the tert-butyl group.

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

-

δ 152-154: Carbonyl carbon of the carbamate.

-

δ 110-140: Aromatic carbons. The carbon attached to fluorine will show a large coupling constant (¹JC-F), and the carbon attached to iodine will be significantly shielded.

-

δ 80-82: Quaternary carbon of the tert-butyl group.

-

δ 28: Methyl carbons of the tert-butyl group.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.

Expected Mass Spectrometric Data:

-

High-Resolution MS (ESI+): The calculated exact mass for [M+H]⁺ (C₁₁H₁₄FINO₂⁺) is 338.0020. The observed mass should be within a few ppm of this value.

-

Fragmentation Pattern: A characteristic fragmentation pattern for Boc-protected amines is the loss of the Boc group, which can occur through the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[8]

Potential Impurities and Side Reactions

A thorough understanding of potential impurities is crucial for developing robust purification and analytical methods.

-

Unreacted 4-fluoro-2-iodoaniline: Can be removed by purification.

-

Di-tert-butyl dicarbonate: Excess reagent should be removed during work-up and purification.

-

tert-Butanol: A byproduct of the reaction and a common impurity in the (Boc)₂O reagent.[6]

-

Over-acylated product (di-Boc protected amine): Can form under certain conditions, especially with highly nucleophilic amines.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful execution.

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and analysis of this compound. By understanding the principles behind each step and implementing rigorous analytical controls, researchers can ensure the quality and consistency of this important chemical intermediate, thereby enhancing the reliability and reproducibility of their scientific endeavors.

References

- A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. (2025). BenchChem.

- Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. (n.d.). Organic Syntheses Procedure.

- tert-Butyl (4-fluoro-2-iodophenyl)

- TERT-BUTYL N-(2-FLUORO-4-IODOPHENYL)

- 1060813-09-3|tert-Butyl (4-fluoro-2-iodophenyl)

- Carbamic acid, tert-butyl ester. (n.d.). Organic Syntheses Procedure.

- HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Compar

- Supporting Inform

- Fluorinated terphenyls. (2000).

- Synthesis of 4-fluoro-2-iodoaniline. (n.d.). PrepChem.com.

- tert-Butyl 4-fluoro-2-iodophenylcarbamate | 1060813-09-3. (n.d.). ChemicalBook.

- Technical Support Center: Purification of Tert-butyl N-(4-azidobutyl)

- EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals.

- Efficient One-Pot Synthesis of Bis(4-Tert-Butylphenyl) Iodonium Triflate. (2025).

- TERT-BUTYL N-(2-FLUORO-4-IODOPHENYL)

- Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl Derivatives Using Electrospray Ionization Multi-Stage Mass Spectrometry. (2013). PubMed.

- tert-Butyl carbamate(4248-19-5) 13C NMR spectrum. (n.d.). ChemicalBook.

- tert-butyl N-(4-iodophenyl)carbamate | C11H14INO2 | CID 2773612. (n.d.). PubChem.

- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

- Facile t-BOC and FMOC Amino Acid Chiral Separ

- Application Note: Purification of tert-Butyl 4-hydroxybutanoate via Silica Gel Column Chrom

- The Sentinel of Synthesis: An In-depth Technical Guide to the Mechanism of Boc Protection in Amine-Containing Compounds. (2025). BenchChem.

Sources

stability and storage conditions for tert-Butyl (4-fluoro-2-iodophenyl)carbamate

An In-depth Technical Guide on the Stability and Storage of tert-Butyl (4-fluoro-2-iodophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Due to the limited availability of specific stability data for this compound, this guide incorporates data and methodologies from closely related compounds and established international guidelines for stability testing of pharmaceutical intermediates.

Chemical Identity

| Parameter | Value |

| Chemical Name | This compound |

| Synonyms | N-(tert-Butoxycarbonyl)-4-fluoro-2-iodoaniline |

| Molecular Formula | C₁₁H₁₃FINO₂ |

| Molecular Weight | 337.13 g/mol |

| CAS Number | 886497-72-9, 1060813-09-3 |

Recommended Storage Conditions

Based on information from various chemical suppliers, the general storage recommendations for this compound are summarized below. Adherence to these conditions is crucial for maintaining the compound's integrity and purity.

| Condition | Recommendation | Source |

| Temperature | Room temperature | [1] |

| Cold-chain transportation may be required by some suppliers | [2] | |

| Light | Store in a light-resistant container. | General practice for photosensitive compounds |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | General practice for compounds prone to oxidation |

| Moisture | Store in a dry place. | General practice for compounds susceptible to hydrolysis |

Stability Profile

While specific quantitative stability data for this compound is not publicly available, a stability profile can be inferred from the known reactivity of its functional groups (Boc-protected amine, iodinated and fluorinated aromatic ring).

Potential Degradation Pathways:

-

Acidic Hydrolysis: The tert-butoxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions, which would lead to the formation of 4-fluoro-2-iodoaniline.

-

Thermal Degradation: Elevated temperatures can lead to the decomposition of the molecule. The specific degradation products would need to be identified through experimental studies.

-

Photodegradation: Aromatic iodo compounds can be sensitive to light, potentially leading to de-iodination or other radical-mediated reactions.

-

Oxidative Degradation: While generally stable to oxidation, prolonged exposure to strong oxidizing agents could lead to degradation.

A proposed logical relationship for maintaining the stability of the compound is outlined in the following diagram:

Experimental Protocols for Stability Assessment

The following experimental protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances and products (Q1A(R2)) and are recommended for a comprehensive stability assessment of this compound.[3][4][5][6][7]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.[8][9][10][11]

Objective: To investigate the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

Conditions:

| Condition | Protocol |

| Acidic Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 M HCl at room temperature and 60°C. Monitor for degradation over time (e.g., 2, 4, 8, 24 hours). |

| Basic Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 M NaOH at room temperature and 60°C. Monitor for degradation over time. |

| Oxidative Degradation | Treat a solution of the compound with 3% H₂O₂ at room temperature. Monitor for degradation over time. |

| Thermal Degradation | Expose the solid compound to dry heat at a temperature above the recommended storage temperature (e.g., 80°C). Monitor for degradation over time. |

| Photostability | Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |

Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated to separate the parent compound from all potential degradation products.

Long-Term and Accelerated Stability Studies

Objective: To establish a re-test period or shelf life for the compound under defined storage conditions.

Protocol:

-

Batch Selection: Use at least three primary batches of the compound.

-

Container Closure System: Store the samples in containers that are intended for long-term storage.

-

Storage Conditions and Testing Frequency:

| Study | Storage Condition | Minimum Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 6, 9, 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |

-

Tests to be Performed: Appearance, Assay, Purity (including degradation products).

A typical workflow for a stability study is illustrated in the diagram below:

Conclusion

While specific stability data for this compound is limited, by adhering to the recommended storage conditions and by performing comprehensive stability studies as outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of this compound throughout its lifecycle. The provided experimental protocols offer a robust framework for generating the necessary stability data for regulatory submissions and for ensuring the successful use of this intermediate in further synthetic applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1060813-09-3|this compound|BLD Pharm [bldpharm.com]

- 3. ICH Official web site : ICH [ich.org]

- 4. edaegypt.gov.eg [edaegypt.gov.eg]

- 5. humiditycontrol.com [humiditycontrol.com]

- 6. japsonline.com [japsonline.com]

- 7. pharmabeginers.com [pharmabeginers.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. scispace.com [scispace.com]

- 10. ijsdr.org [ijsdr.org]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl (4-fluoro-2-iodophenyl)carbamate: A Key Intermediate in IRAK4 Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl (4-fluoro-2-iodophenyl)carbamate, a critical chemical intermediate in the synthesis of novel therapeutics, particularly inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document details its chemical properties, provides a detailed experimental protocol for its synthesis, and elucidates its role within the broader context of IRAK4-mediated signaling pathways, which are pivotal in immunology and oncology research.

Chemical Identity and Synonyms

This compound is a substituted phenylcarbamate that serves as a valuable building block in medicinal chemistry. Its structure combines a carbamate protecting group with a halogenated aniline, making it suitable for a variety of coupling reactions.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | tert-butyl N-(4-fluoro-2-iodophenyl)carbamate |

| CAS Number | 1060813-09-3 |

| Molecular Formula | C₁₁H₁₃FINO₂ |

| Molecular Weight | 337.13 g/mol |

| Synonyms | N-Boc-4-fluoro-2-iodoaniline |

Experimental Protocols

The synthesis of this compound is typically achieved through the protection of the amino group of 4-fluoro-2-iodoaniline with a tert-butyloxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis, utilizing di-tert-butyl dicarbonate as the Boc source.

Synthesis of this compound

This protocol is adapted from established procedures for the Boc protection of anilines.

Materials:

-

4-fluoro-2-iodoaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoro-2-iodoaniline (1.0 equivalent) in anhydrous tetrahydrofuran.

-

Addition of Base and Boc Anhydride: To the stirred solution, add triethylamine (1.2 equivalents). Subsequently, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aniline is consumed.

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a solid.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Role in IRAK4 Inhibitor Synthesis and Signaling Pathway Context

This compound is a key intermediate in the synthesis of potent and selective inhibitors of IRAK4.[1][2][3] IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune system. It is a central component of the signaling pathways downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family.[1][4]

Upon activation of these receptors, IRAK4 is recruited to the receptor complex and phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then drive the expression of pro-inflammatory cytokines and other mediators of inflammation.[3] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain types of cancer.[1][4]

The 2-iodo and 4-fluoro substitutions on the phenyl ring of this compound provide handles for further chemical modifications, such as Suzuki or Sonogashira coupling reactions, allowing for the construction of the complex heterocyclic systems often found in kinase inhibitors. The Boc-protected amine allows for controlled introduction of other functionalities at a later stage of the synthesis.

Diagram 2: Simplified IRAK4 Signaling Pathway

Caption: The role of IRAK4 in inflammatory signaling and its inhibition.

Quantitative Data

Characterization of this compound is essential to confirm its identity and purity. The following table summarizes typical analytical data.

Table 2: Physicochemical and Spectroscopic Data

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | Data not consistently reported; varies with purity |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~8.0 (d, 1H), ~7.3 (dd, 1H), ~7.1 (m, 1H), ~6.5 (br s, 1H), 1.5 (s, 9H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ~159 (d), ~152, ~139, ~126 (d), ~121 (d), ~90, ~81, ~28 |

| Mass Spectrum (ESI+) | m/z 338.0 [M+H]⁺, 282.0 [M-tBu+H]⁺, 238.0 [M-Boc+H]⁺ |

Note: Specific chemical shifts (δ) and coupling constants (J) may vary slightly depending on the solvent and instrument used.

Conclusion

This compound is a strategically important intermediate for the synthesis of IRAK4 inhibitors, a promising class of drugs for treating a range of diseases. Its synthesis via Boc protection of 4-fluoro-2-iodoaniline is a robust and well-established procedure. Understanding the chemistry of this compound and its role in the context of the IRAK4 signaling pathway is crucial for researchers and scientists in the field of drug discovery and development. This guide provides a foundational resource for the synthesis and application of this key building block.

References

The Synthetic Chemist's Guide to Boc-Protected Haloanilines: A Cornerstone for Advanced Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic manipulation of functional groups is paramount. Among the vast toolkit available to the synthetic chemist, Boc-protected haloanilines have emerged as exceptionally versatile and powerful building blocks. Their utility lies in the synergistic interplay between the robust, yet readily cleavable, tert-butoxycarbonyl (Boc) protecting group and the reactive potential of the carbon-halogen bond. This guide provides an in-depth technical overview of the synthesis, purification, and strategic application of Boc-protected haloanilines, offering field-proven insights for researchers, scientists, and drug development professionals.

The "Why": Understanding the Strategic Importance

Haloanilines are fundamental precursors in a multitude of synthetic transformations, most notably in the construction of carbon-carbon and carbon-nitrogen bonds that form the backbone of many active pharmaceutical ingredients and functional materials. However, the inherent nucleophilicity and basicity of the aniline nitrogen can interfere with many of the desired reactions of the aryl halide. The introduction of the Boc protecting group serves a dual purpose: it temporarily masks the reactivity of the amine, rendering it stable to a wide range of reaction conditions, and it enhances the solubility of the haloaniline in common organic solvents, often simplifying reaction setup and purification.

The true elegance of this strategy lies in its orthogonality. The Boc group is stable to many conditions used for cross-coupling reactions and can be selectively removed under acidic conditions without disturbing the newly formed bonds or other sensitive functional groups.[1][2] This allows for a modular and convergent approach to the synthesis of complex molecules.

Synthesis of Boc-Protected Haloanilines: A Practical Approach